molecular formula C9H17NS B1529377 3-Thia-9-azaspiro[5.5]undecane CAS No. 311-22-8

3-Thia-9-azaspiro[5.5]undecane

Cat. No. B1529377
CAS RN: 311-22-8
M. Wt: 171.31 g/mol
InChI Key: INLKVAIJVNGWSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Thia-9-azaspiro[5.5]undecane is a chemical compound with the molecular weight of 207.77 . It is also known as 3-thia-9-azaspiro[5.5]undecane hydrochloride . The compound is stored at a temperature of 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for 3-Thia-9-azaspiro[5.5]undecane is 1S/C9H17NS.ClH/c1-5-10-6-2-9(1)3-7-11-8-4-9;/h10H,1-8H2;1H . This code represents the molecular structure of the compound. The compound also has a salt data of Cl .


Physical And Chemical Properties Analysis

3-Thia-9-azaspiro[5.5]undecane is a powder that is stored at a temperature of 4 degrees Celsius . The country of origin is UA and the shipping temperature is normal .

Scientific Research Applications

Therapeutic Applications

CCR8 Antagonists : Derivatives of 3-Thia-9-azaspiro[5.5]undecane have been identified as CCR8 antagonists, showing promise in the treatment of chemokine-mediated diseases. Specifically, these compounds could be beneficial for respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Chemical Synthesis and Catalysis

Efficient Synthesis using Deep Eutectic Solvent : An efficient method has been developed for the synthesis of novel trispiropyrrolidine/thiapyrrolizidines via the 1,3-dipolar cycloaddition reaction of azomethine ylides with a novel dipolarophile using deep eutectic solvent. This method highlights the use of deep eutectic solvents as both catalyst and solvent, offering a cheaper, biodegradable, and recyclable alternative for chemical synthesis (Singh & Singh, 2017).

Biological and Medicinal Chemistry

Anticancer and Antimicrobial Properties : The chemistry of substituted Thiazinanes and their derivatives, which include the 3-Thia-9-azaspiro[5.5]undecane structure, has shown significant potential in disease treatment. These compounds have been noted for their anti-HIV, analgesic, antibiotic, and anticoagulant activities, suggesting a wide range of applications in medicinal chemistry (Hassan et al., 2020).

Advanced Materials

Polymer Stabilizers : Research into polymer stabilizers has identified 3,9-Bis derivatives of Thia-9-azaspiro[5.5]undecane as having a synergistic stabilizing effect in combination with thiopropionate type antioxidants. This suggests potential applications in improving the longevity and performance of polymer materials (Yachigo et al., 1992).

Catalysis and Chemical Reactions

Catalyst-Free Synthesis : A notable application in the field of chemical synthesis is the catalyst-free synthesis of nitrogen-containing spiro heterocycles, demonstrating an efficient method for creating complex molecular structures without the need for a catalyst. This approach offers a sustainable and cost-effective alternative for the synthesis of diazaspiro compounds (Aggarwal et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-thia-9-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NS/c1-5-10-6-2-9(1)3-7-11-8-4-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLKVAIJVNGWSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Thia-9-azaspiro[5.5]undecane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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